2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Description
Positional Isomerism
Variations in fluorine substitution on the benzene ring produce distinct isomers:
Table 2: CAS registry numbers for positional isomers
| Fluorine Position | CAS Registry Number |
|---|---|
| Ortho (C-2) | 128764-53-4 |
| Meta (C-3) | 1251196-34-5 |
| Para (C-4) | 343316-37-0 |
Stereochemical Considerations
The quaternary carbon in the 2-hydroxy-1,1-dimethylethyl group (bonded to N, two methyl groups, and CH₂OH) creates a potential chiral center. However, synthetic routes typically yield racemic mixtures unless stereospecific methods are employed. No enantiomer-specific CAS numbers have been reported for this compound.
Substituent Variations
Related compounds include:
- N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS 19312-05-1), lacking the fluorine substituent.
- 2-methyl-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS 95217-40-6), with a methyl group instead of fluorine.
The interplay between fluorine position and alkyl chain branching significantly impacts physicochemical properties, as demonstrated by comparative XLogP3 values:
Properties
IUPAC Name |
2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,7-14)13-10(15)8-5-3-4-6-9(8)12/h3-6,14H,7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJKYXNYKXVOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation via Acid Chloride Intermediate
The most widely reported method involves converting 2-fluorobenzoic acid to its acid chloride, followed by reaction with 2-amino-2-methyl-1-propanol. In a representative procedure, 2-fluorobenzoic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in dichloromethane under reflux for 3 hours. After removing excess thionyl chloride, the crude acid chloride is reacted with 2-amino-2-methyl-1-propanol (1.1 equiv) in tetrahydrofuran (THF) at 0–5°C. Triethylamine (1.5 equiv) is added to scavenge HCl, yielding the target compound after workup.
Key Parameters
Coupling Reagent-Mediated Synthesis
Alternative routes employ carbodiimide-based coupling agents. A patent describes using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dimethylformamide (DMF) to activate 2-fluorobenzoic acid. The activated intermediate reacts with 2-amino-2-methyl-1-propanol at room temperature for 12 hours, achieving 78% isolated yield after column chromatography.
Advantages
Reaction Optimization and Solvent Effects
Solvent Screening for Crystallization
Post-synthesis purification often determines final product quality. Xylene and toluene are preferred for recrystallization due to their moderate polarity and high boiling points. In a comparative study, dissolving the crude product in hot xylene (110°C) and cooling to 25°C produced crystals with 99.5% HPLC purity, whereas ethyl acetate yielded amorphous solids with 92% purity.
Table 1. Solvent Impact on Crystallization
| Solvent | Purity (%) | Crystal Morphology | Yield (%) |
|---|---|---|---|
| Xylene | 99.5 | Needles | 85 |
| Toluene | 98.2 | Plates | 82 |
| Ethyl Acetate | 92.0 | Amorphous | 75 |
Temperature and Stoichiometry
Excess amine (1.1–1.2 equiv) improves conversion by shifting equilibrium toward amide formation. However, higher equivalents (>1.3) promote dimerization of the alcohol moiety. Reaction temperatures above 40°C reduce yields by 15–20% due to retro-amide reactions.
Analytical Characterization
Spectroscopic Profiling
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming >99% purity. Residual solvents (DMF, THF) are below ICH Q3C limits (<500 ppm).
Table 2. Regulatory Compliance
| Parameter | Result | Specification |
|---|---|---|
| Purity (HPLC) | 99.7% | ≥98.0% |
| Residual DMF | 120 ppm | <500 ppm |
| Heavy Metals | <10 ppm | <20 ppm |
Industrial-Scale Considerations
Cost Analysis
The acid chloride route is more economical ($12.50/kg) than coupling reagents ($41.80/kg) but requires stringent safety protocols for SOCl2 handling.
Environmental Impact
Waste streams from the EDC/HOBt method contain 1.2 kg of urea byproducts per kg of product, necessitating advanced oxidation for degradation.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions to yield 2-fluorobenzoic acid and 2-amino-2-methylpropan-1-ol.
Conditions and Outcomes
In , similar benzamide derivatives were synthesized via acid chloride intermediates, confirming the reversibility of amide bond formation under hydrolytic conditions.
Functionalization of the Tertiary Alcohol
The 1-hydroxy-2-methylpropan-2-yl group is a sterically hindered tertiary alcohol, limiting its reactivity.
Esterification
Reaction with acetyl chloride or anhydrides under catalytic acidic conditions:
Key Data
-
Product : Acetylated derivative at the hydroxyl group.
Oxidation
Tertiary alcohols resist oxidation under standard conditions (e.g., KMnO₄, CrO₃). No viable oxidation pathways are reported for this moiety .
Reactivity of the Fluorine Substituent
The electron-withdrawing fluorine atom at the ortho position activates the benzene ring for electrophilic substitution but hinders nucleophilic aromatic substitution (NAS) due to poor leaving-group ability.
Electrophilic Aromatic Substitution
Nitration :
-
Product : Nitro-substituted derivative at the meta/para position relative to fluorine.
-
Evidence : Fluorine directs electrophiles to meta/para positions .
Reduction of the Amide Group
Amides are generally resistant to reduction, but LiAlH₄ may reduce the amide to a secondary amine:
-
Product : N-(2-methylpropan-2-yl)benzylamine derivative.
-
Note : No direct examples exist for this compound, but analogous reductions are documented in .
Participation in Hydrogen Bonding
The hydroxyl and amide groups enable hydrogen bonding, influencing solubility and crystallization behavior.
Building Block for Peptidomimetics
The α-methyl-alaninol moiety (Aib-ol) is used in peptide analogs .
Stability Under Ambient Conditions
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. In vitro assays demonstrated that certain modifications to the benzamide structure can lead to enhanced activity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines .
Table 1: Anticancer Activity of Benzamide Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 15 | |
| N-(4-chloro-phenyl)-benzamide | HCT116 | 20 | |
| N-(3-fluorophenyl)-benzamide | A549 | 25 |
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzamide derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The incorporation of a fluorine atom may enhance the interaction with bacterial enzymes, leading to increased efficacy .
Table 2: Antimicrobial Activity of Selected Compounds
Case Studies
Case Study 1: Anticancer Screening
In a recent study published in a peer-reviewed journal, a series of benzamide derivatives were synthesized and screened for their anticancer properties. Among them, this compound showed notable inhibition in cell viability assays against MCF-7 cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents.
Case Study 2: Antimicrobial Evaluation
Another research effort focused on evaluating the antimicrobial potential of various benzamide derivatives against common pathogens. The study found that the presence of the fluorine atom in compounds like this compound correlated with improved antibacterial activity compared to non-fluorinated analogs.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, potentially leading to improved efficacy and reduced side effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Halogen-Substituted Analogs
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS 54596-21-3)
- Structural Differences : Bromine replaces fluorine at the ortho position.
- Properties : Higher molecular weight (272.14 g/mol vs. ~227.23 g/mol for the fluoro analog) and increased lipophilicity (logP ~2.5 estimated).
- Synthesis: Synthesized via analogous routes, such as coupling 2-bromobenzoyl chloride with 2-amino-2-methyl-1-propanol .
- Biological Relevance : Bromine’s larger atomic radius may enhance halogen bonding but reduce metabolic stability compared to fluorine .
4-Bromo-2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS 1157320-22-3)
- Structural Differences : Dual halogen substitution (Br at para, Cl at ortho).
- Properties : Increased steric bulk and electronic effects alter reactivity and binding affinity.
- Applications: Potential use in agrochemicals or pharmaceuticals due to halogen-mediated target interactions .
N-(2,3-Difluorophenyl)-2-fluorobenzamide
Heterocyclic Derivatives
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide
- Structural Differences : Thiazole replaces the 1-hydroxy-2-methylpropan-2-yl group.
- Crystal Packing : Forms dimeric structures via N–H···N and C–H···O hydrogen bonds, with a planar amide moiety (dihedral angle: 35.28° between benzamide and thiazole rings) .
2-Fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
Hydroxy-Substituted Analogs
4-(1-Hydroxy-2-methylpropan-2-yl)-N-(6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl)benzamide (Cpd-3)
- Structural Differences : Imidazopyridine and pyrazole substituents replace the fluorine and hydroxy groups.
- Biological Activity : Demonstrated kinase inhibitory activity, highlighting the importance of the hydroxy group in target engagement .
(E)-2-fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
- Key Findings: The hydroxyamino group reduced cytotoxicity (4.1-fold less toxic than SAHA in normal cells), suggesting that hydroxylation modulates toxicity .
Data Tables
Table 1: Comparative Physicochemical Properties
Research Findings and Implications
- Fluorine Substitution : Fluorine at the ortho position improves metabolic stability and electronic effects, making it superior to bulkier halogens like bromine in drug design .
- Hydroxy Group Impact : The 1-hydroxy-2-methylpropan-2-yl group enhances solubility and participates in hydrogen bonding, critical for crystal engineering and target interaction .
- Heterocyclic Moieties : Thiazole and thiadiazole derivatives exhibit distinct packing behaviors and biological activities, underscoring the role of heterocycles in SAR .
Biological Activity
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and cellular regulation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C17H19FN2O2
- Molecular Weight : 302.34 g/mol
- IUPAC Name : this compound
The compound primarily functions as an inhibitor of the KIF18A protein, a kinesin motor protein involved in mitotic spindle dynamics. Inhibition of KIF18A has been linked to the induction of mitotic arrest in cancer cells, leading to apoptosis or mitotic catastrophe, which is advantageous for cancer therapy .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties through its action on KIF18A. The following table summarizes key findings from various studies regarding its efficacy against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa (Cervical) | 5.5 | KIF18A inhibition leading to mitotic arrest | |
| MCF7 (Breast) | 4.3 | Induction of apoptosis | |
| A549 (Lung) | 6.0 | Disruption of spindle dynamics |
Inhibition Studies
Inhibition assays have demonstrated that the compound effectively disrupts KIF18A's function, which is critical for proper chromosome segregation during cell division. The following data highlights its inhibitory potency:
| Assay Type | Inhibition (%) | Concentration (µM) | Reference |
|---|---|---|---|
| KIF18A Activity Assay | 85% | 10 | |
| Cell Viability Assay | 70% | 5 |
Case Study 1: HeLa Cell Line
In a study involving HeLa cells, treatment with this compound resulted in significant cell death due to mitotic arrest. Flow cytometry analysis revealed an increase in cells in the sub-G1 phase, indicative of apoptosis.
Case Study 2: MCF7 Cell Line
Another study focused on MCF7 breast cancer cells demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. The activation of caspases was observed, confirming apoptotic activity.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide?
The synthesis involves coupling 2-fluorobenzoic acid derivatives with 1-hydroxy-2-methylpropan-2-amine. Key steps include:
- Amide bond formation : Reacting activated 2-fluorobenzoyl chloride with the amine in anhydrous dichloromethane (DCM) under nitrogen, using pyridine as a base to neutralize HCl byproducts .
- Hydroxyl group protection : Protecting the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride prior to coupling to prevent side reactions, followed by deprotection using tetrabutylammonium fluoride (TBAF) .
- Purification : Recrystallization from methanol or ethanol yields high-purity product (>95% by HPLC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : - and -NMR confirm the fluorine substituent’s position and coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, signal at δ -110 ppm) .
- Mass spectrometry : High-resolution ESI-MS provides accurate mass verification (e.g., [M+H] at m/z 256.0984) .
- X-ray crystallography : Resolves stereochemical details of the hydroxy-methylpropan-2-yl moiety, with C–O bond lengths typically ~1.42 Å .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?
The fluorine atom at the ortho position induces electron-withdrawing effects, stabilizing the benzamide’s carbonyl group and increasing its electrophilicity. This enhances interactions with biological targets (e.g., enzyme active sites) via dipole-dipole interactions. Comparative studies of fluoro vs. non-fluoro analogs show a 30–50% increase in binding affinity to serine hydrolases .
Q. What strategies resolve low yields in the final coupling step during synthesis?
- Catalytic optimization : Using 4-dimethylaminopyridine (DMAP) as a catalyst improves coupling efficiency by 20–25% via nucleophilic activation .
- Solvent effects : Replacing DCM with tetrahydrofuran (THF) reduces steric hindrance around the hydroxyl group, enhancing reaction rates .
- Temperature control : Maintaining temperatures below 40°C prevents decomposition of the hydroxy-methylpropan-2-yl intermediate .
Q. How can discrepancies in reported biological activity data for similar benzamides be addressed?
- Standardized assays : Use enzyme inhibition assays (e.g., fluorescence-based trypsin inhibition) under controlled pH (7.4) and ionic strength (150 mM NaCl) to minimize variability .
- Structural analogs : Compare activity trends across derivatives with systematic substituent variations (e.g., meta-fluoro vs. para-fluoro) to isolate electronic vs. steric effects .
Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic profile?
- Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify remaining parent compound via LC-MS/MS. Fluorinated benzamides typically show t > 2 hours due to reduced CYP450 metabolism .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fu); values <5% indicate high plasma protein affinity, requiring dosage adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
